molecular formula C13H11Cl2NO B8031991 3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine

Cat. No.: B8031991
M. Wt: 268.13 g/mol
InChI Key: PYVGAHGYIUKXAE-UHFFFAOYSA-N
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Description

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine is an organic compound with the molecular formula C13H11Cl2NO and a molecular weight of 268.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 4,5-dichloro-2-methylphenoxymethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine typically involves the reaction of 4,5-dichloro-2-methylphenol with pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .

Scientific Research Applications

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dichloro-2-methylphenoxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-[(4,5-dichloro-2-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-9-5-11(14)12(15)6-13(9)17-8-10-3-2-4-16-7-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVGAHGYIUKXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CN=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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